3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that features a unique combination of functional groups and ring structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the cyclopropyl and triazolo[4,3-b]pyridazin-6-amine moieties .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-amine: A precursor in the synthesis of the target compound.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: Compounds with similar structural features and potential biological activities
Uniqueness
3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N5O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C18H19N5O2/c1-22(11-12-2-5-14-15(10-12)25-9-8-24-14)17-7-6-16-19-20-18(13-3-4-13)23(16)21-17/h2,5-7,10,13H,3-4,8-9,11H2,1H3 |
InChI Key |
GTEPFHZIVCVTJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Origin of Product |
United States |
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